molecular formula C9H11ClO B3041664 1-Chloro-4-propoxybenzene CAS No. 33382-58-0

1-Chloro-4-propoxybenzene

Cat. No.: B3041664
CAS No.: 33382-58-0
M. Wt: 170.63 g/mol
InChI Key: UTDHIUFCIMLKHK-UHFFFAOYSA-N
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Description

1-Chloro-4-propoxybenzene is an organic compound with the molecular formula C9H11ClO. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a propoxy group at the fourth position. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-propoxybenzene can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-4-nitrobenzene with propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-propoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-4-propoxybenzene is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Employed in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 1-chloro-4-propoxybenzene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The propoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-propoxybenzene is unique due to the specific length and flexibility of the propoxy group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-chloro-4-propoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDHIUFCIMLKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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